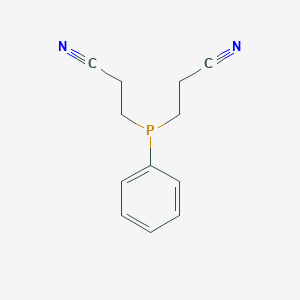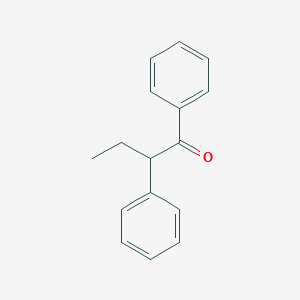
Bis(2-cyanoethyl)phenylphosphine
Descripción general
Descripción
Bis(2-cyanoethyl)phenylphosphine: is an organophosphorus compound with the molecular formula C₁₂H₁₃N₂P. It is a tertiary phosphine characterized by the presence of two cyanoethyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various fields of chemistry, particularly in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-cyanoethyl)phenylphosphine typically involves the reaction of phenylphosphine with acrylonitrile. The process is carried out in a nitrogen atmosphere to prevent oxidation. Here is a detailed procedure :
-
Reactants and Setup:
- Phenylphosphine (50.0 g, 0.454 mole)
- Acrylonitrile (50.0 g, 0.943 mole)
- Acetonitrile (50 ml)
- Potassium hydroxide (10 ml, 10 N)
- Ethanol (100 ml)
-
Procedure:
- A 250-ml three-necked flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.
- The flask is flushed with nitrogen, and phenylphosphine, acetonitrile, and potassium hydroxide are added.
- The reaction mixture is cooled using an ice-water bath.
- Acrylonitrile is added dropwise with stirring and cooling, ensuring the temperature does not exceed 35°C.
- After the addition is complete, the solution is stirred at room temperature for 2.5 hours.
- The reaction mixture is diluted with ethanol and chilled to 0°C to induce crystallization.
- The crystalline product is filtered, washed with cold ethanol, and dried to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is conducted in reactors designed for large-scale chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-cyanoethyl)phenylphosphine undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form phosphine oxides.
- Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction:
- Reduction reactions can convert this compound to phosphine derivatives.
- Reducing agents such as lithium aluminum hydride are used.
-
Substitution:
- The cyanoethyl groups can be substituted with other functional groups.
- Reagents like alkyl halides and aryl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar solvents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Bis(2-cyanoethyl)phenylphosphine is used as a ligand in coordination chemistry to form complexes with transition metals .
- It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology and Medicine:
- The compound is investigated for its potential use in drug development and as a catalyst in biochemical reactions .
Industry:
Mecanismo De Acción
Mechanism:
- Bis(2-cyanoethyl)phenylphosphine acts as a ligand, coordinating with metal centers to form stable complexes.
- The cyanoethyl groups provide electron-withdrawing effects, enhancing the stability and reactivity of the complexes.
Molecular Targets and Pathways:
- The compound targets metal ions in coordination chemistry.
- It participates in catalytic cycles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Tris(2-cyanoethyl)phosphine: Contains three cyanoethyl groups attached to phosphorus.
Phenylphosphine: Lacks the cyanoethyl groups, making it less versatile in coordination chemistry.
Bis(2-cyanoethyl)phosphine: Similar structure but without the phenyl group.
Uniqueness:
Propiedades
IUPAC Name |
3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321555 | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-92-9 | |
| Record name | 15909-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of bis(2-cyanoethyl)phenylphosphine in the synthesis of 1-phenyl-4-phosphorinanone?
A1: this compound serves as a crucial intermediate in the synthesis of 1-phenyl-4-phosphorinanone. [] The synthesis likely involves a cyclization reaction where the cyanoethyl groups in this compound react to form the six-membered phosphorinane ring. Subsequent hydrolysis then yields the final product, 1-phenyl-4-phosphorinanone. You can find more details on this synthetic route in the paper titled "1‐Phenyl‐4‐Phosphorinanone." []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















